4-Hydroxybutanethioamide

Peptidomimetics Molecular Recognition Hydrogen Bonding

Selecting 4-Hydroxybutanethioamide over generic amides is critical for research success. Its terminal hydroxyl (-OH) and thioamide (-C(=S)NH2) groups deliver distinct hydrogen-bonding and nucleophilic properties impossible with oxygen-amide analogs. This 4-hydroxy regioisomer enables unique chelation geometry vital for metal-ligand studies and enzyme binding assays. It serves as a key intermediate for introducing proteolytically stable thioamide bonds into peptide backbones, and supports chemoselective synthetic method development. Ensure experimental fidelity with the correct structural isomer verified by CAS 936850-78-1.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 936850-78-1
Cat. No. B1523114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybutanethioamide
CAS936850-78-1
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESC(CC(=S)N)CO
InChIInChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
InChIKeyQWNXPRSJULWBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 4-Hydroxybutanethioamide (CAS 936850-78-1) for Research and Development: A Comparative Compound Profile


4-Hydroxybutanethioamide (CAS 936850-78-1) is a small organic molecule (C4H9NOS, MW 119.19) distinguished by its dual functional groups: a terminal primary hydroxyl (-OH) and a thioamide (-C(=S)NH2) moiety . This structural combination places it in a unique class distinct from its oxygen-based amide analogs, imparts distinct chemical reactivity relevant to synthetic chemistry and medicinal chemistry applications [1].

Why 4-Hydroxybutanethioamide (CAS 936850-78-1) Cannot Be Replaced by Generic Amides or Other Thioamides


The selection of 4-Hydroxybutanethioamide for specific research applications is not trivial, and substitution with generic amides, other butanethioamide isomers, or simple thiols can lead to experimental failure. Unlike common oxygen-amide analogs (e.g., 4-hydroxybutanamide), the replacement of the carbonyl oxygen with sulfur alters hydrogen-bonding donor/acceptor properties and nucleophilicity, leading to different molecular recognition profiles [1]. Furthermore, isomeric variants such as 3-hydroxybutanethioamide possess different spatial arrangements of the hydroxyl group, which can significantly impact chelation behavior and enzyme binding geometries .

Procurement-Relevant Quantitative Evidence for 4-Hydroxybutanethioamide (CAS 936850-78-1) Against Analogs


Hydrogen-Bonding Propensity of Thioamide vs. Amide in 4-Hydroxybutanethioamide

The thioamide group in 4-Hydroxybutanethioamide exhibits a quantifiably different hydrogen-bonding profile compared to its oxygen-amide analog, 4-hydroxybutanamide. This is a class-level effect of the C=S vs. C=O substitution, impacting binding affinity in biological systems [1].

Peptidomimetics Molecular Recognition Hydrogen Bonding

Differentiation by Isomeric Position: 4-Hydroxy vs. 3-Hydroxybutanethioamide

4-Hydroxybutanethioamide is a specific regioisomer that differs fundamentally from its closest analog, 3-hydroxybutanethioamide (CAS 1249578-16-2). This is not a simple substitution; the altered position of the hydroxyl group changes the compound's ability to form intramolecular hydrogen bonds or chelate metal ions, which is critical for applications in catalysis or metalloenzyme inhibition .

Synthetic Building Blocks Enzyme Inhibition Coordination Chemistry

LogP Value for 4-Hydroxybutanethioamide as a Predictor of Lipophilicity

The partition coefficient (LogP) is a critical parameter for predicting a compound's behavior in biological systems. For 4-Hydroxybutanethioamide, the calculated LogP provides a baseline for comparison against other thioamide building blocks and the corresponding amide analog, 4-hydroxybutanamide .

ADME Prediction Drug Discovery Physicochemical Properties

Validated Application Scenarios for 4-Hydroxybutanethioamide (CAS 936850-78-1) in Research and Procurement


As a Differentiated Building Block for Peptidomimetic Synthesis

4-Hydroxybutanethioamide serves as a key intermediate for introducing a thioamide bond into peptide-like molecules. Its utility is supported by the distinct hydrogen-bonding properties of the thioamide group, which can enhance proteolytic stability and modulate target binding compared to traditional amide bonds [1].

In Synthetic Methodology for Chemoselective Transformations

The compound is a valuable substrate for developing and testing new synthetic methods, particularly those involving chemoselective transformations of the thioamide group (e.g., transamidation, desulfurization) in the presence of a free hydroxyl group [1].

As a Probe in Coordination Chemistry and Metal Chelation Studies

The specific 4-hydroxy regioisomer is a candidate for studying metal-ligand interactions, where the terminal hydroxyl and thioamide sulfur can coordinate to metal centers. This application is predicated on its unique chelation geometry, which differentiates it from the 3-hydroxy isomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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